Cas no 387883-07-0 (N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 2-Furancarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-
- MLS000106710
- MLS000100666
- F0326-1000
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide
- BDBM33630
- SR-01000213234-1
- AB00278249-05
- BIM-0024809.P001
- Oprea1_119704
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
- AKOS001045802
- cid_871965
- 387883-07-0
- CHEMBL1413055
- HMS2302D18
- CBMicro_024867
- Z26407932
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- AK-968/11107187
- SR-01000213234
- CCG-11623
- SMR000017370
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
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- インチ: 1S/C9H9N3O2S2/c1-2-15-9-12-11-8(16-9)10-7(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,11,13)
- InChIKey: AGCCRSLOGNGKQT-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1=NN=C(SCC)S1)=O
計算された属性
- せいみつぶんしりょう: 255.01361889g/mol
- どういたいしつりょう: 255.01361889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.01±0.50(Predicted)
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0326-1000-5μmol |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-5mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-20mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-4mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-30mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-1mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-25mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-10μmol |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-3mg |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0326-1000-2μmol |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
387883-07-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamideに関する追加情報
Introduction to N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide (CAS No. 387883-07-0)
N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical identifier CAS No. 387883-07-0, belongs to a class of molecules that exhibit promising characteristics for further exploration in medicinal chemistry.
The molecular structure of N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide consists of a fused ring system comprising a thiadiazole moiety and a furan ring, both of which are connected through an amide linkage. The presence of the ethylsulfanyl group at the 5-position of the thiadiazole ring introduces a polar and sulfur-rich environment, which can influence the compound's solubility, reactivity, and interactions with biological targets.
Recent advancements in chemical biology have highlighted the importance of thiadiazole derivatives in drug discovery. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a furan ring into the thiadiazole scaffold further enhances the structural diversity of these molecules, opening up new avenues for therapeutic intervention.
In particular, the amide functional group in N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide plays a crucial role in modulating its biological activity. Amides are well-known for their ability to act as pharmacophores in various drug molecules, contributing to both binding affinity and metabolic stability. The specific arrangement of atoms in this compound's structure may facilitate interactions with biological receptors or enzymes, making it a valuable candidate for further investigation.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can target multiple disease pathways simultaneously. N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide fits this trend well due to its complex structural features. The combination of the thiadiazole and furan rings provides multiple sites for functionalization, allowing chemists to fine-tune the molecule's properties for specific therapeutic applications.
The ethylsulfanyl group in particular has been studied for its potential role in enhancing bioavailability and reducing toxicity. Sulfur-containing heterocycles are known to exhibit diverse biological effects, often mediated by their ability to interact with sulfur-binding proteins or enzymes. This makes N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide an intriguing molecule for exploring novel therapeutic strategies.
One of the most exciting aspects of this compound is its potential application in targeted therapy. By modifying specific regions of its structure, researchers can design derivatives that selectively interact with particular biological targets associated with various diseases. For instance, studies have suggested that thiadiazole derivatives may inhibit kinases or other enzymes involved in cancer progression. The presence of the furan ring could further enhance these interactions by providing additional binding pockets or hydrogen bonding opportunities.
Furthermore, the synthesis of N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide presents an opportunity to explore new synthetic methodologies that could be applied to other heterocyclic compounds. The development of efficient synthetic routes is crucial for producing large quantities of these molecules for preclinical and clinical studies. Advances in catalytic processes and green chemistry principles may enable more sustainable production methods for this class of compounds.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are also exploring its use in agricultural chemistry and material science, where its unique properties might contribute to developing new pesticides or functional materials. The versatility of N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide underscores its importance as a building block for innovative chemical solutions.
In conclusion, N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide (CAS No. 387883-07-0) is a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups makes it a valuable candidate for developing new therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in addressing global health challenges.
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